molecular formula C17H14F3N3 B14523089 1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 62649-30-3

1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B14523089
CAS No.: 62649-30-3
M. Wt: 317.31 g/mol
InChI Key: MDSNMLSSBNIJMN-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves multi-step chemical reactions. One common synthetic route includes the reaction of 4-methylphenylhydrazine with 4-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the desired pyrazole derivative .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and substituted pyrazole derivatives .

Scientific Research Applications

1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

62649-30-3

Molecular Formula

C17H14F3N3

Molecular Weight

317.31 g/mol

IUPAC Name

2-(4-methylphenyl)-4-phenyl-5-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C17H14F3N3/c1-11-7-9-13(10-8-11)23-16(21)14(12-5-3-2-4-6-12)15(22-23)17(18,19)20/h2-10H,21H2,1H3

InChI Key

MDSNMLSSBNIJMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C3=CC=CC=C3)N

Origin of Product

United States

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